3-Bromo-4-hydroxysulfolane
Overview
Description
3-Bromo-4-hydroxysulfolane is a synthetic organic compound with the molecular formula C4H7BrO3S. It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a sulfolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-hydroxysulfolane can be synthesized through several methods. One common approach involves the bromination of 4-hydroxysulfolane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxysulfolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-hydroxysulfolane.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido- or thiocyanato-substituted sulfolanes.
Oxidation: Products include sulfolane ketones or aldehydes.
Reduction: The primary product is 4-hydroxysulfolane.
Scientific Research Applications
3-Bromo-4-hydroxysulfolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxysulfolane involves its reactivity with nucleophiles and electrophiles. The bromine atom and hydroxyl group provide sites for chemical reactions, allowing the compound to participate in substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of heteroaromatic compounds, which enhance the reactivity of this compound .
Comparison with Similar Compounds
4-Hydroxysulfolane: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-methoxysulfolane: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and applications.
3-Chloro-4-hydroxysulfolane: Similar structure but with a chlorine atom, leading to different reactivity and chemical properties.
Uniqueness: 3-Bromo-4-hydroxysulfolane is unique due to the presence of both a bromine atom and a hydroxyl group on the sulfolane ring. This combination provides distinct reactivity patterns, making it a valuable compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-1,1-dioxothiolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROXLRSVVHUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942891 | |
Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20688-40-8, 35330-57-5 | |
Record name | NSC151000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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